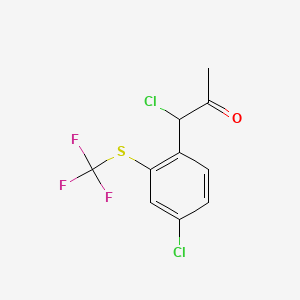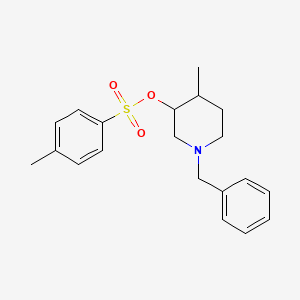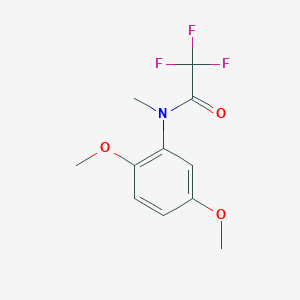
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a fluorocyclopropyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for further exploration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl halides under mild conditions to form the desired product . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an appropriate solvent, such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole are not extensively documented, the scalability of the palladium-catalyzed cross-coupling reaction suggests that it can be adapted for large-scale production. The use of readily available reagents and mild reaction conditions further supports its potential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative.
Wissenschaftliche Forschungsanwendungen
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of agrochemicals and materials science due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its binding affinity and selectivity . These interactions can lead to the modulation of specific biological pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1-Chlorocyclopropyl)-1-methyl-1H-pyrazole
- 5-(1-Bromocyclopropyl)-1-methyl-1H-pyrazole
- 5-(1-Iodocyclopropyl)-1-methyl-1H-pyrazole
Uniqueness
The presence of the fluorocyclopropyl group in 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole imparts unique properties compared to its halogenated analogs.
Eigenschaften
CAS-Nummer |
2055841-01-3 |
|---|---|
Molekularformel |
C7H9FN2 |
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
5-(1-fluorocyclopropyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H9FN2/c1-10-6(2-5-9-10)7(8)3-4-7/h2,5H,3-4H2,1H3 |
InChI-Schlüssel |
MLPFVJKXCIOJDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2(CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















